Regioisomeric Differentiation: 3-Substitution vs. 4-Substitution in Piperidine Derivatives
While direct comparative data for (Isobutoxymethyl)piperidine hydrochloride is limited, a class-level inference can be drawn from a patent evaluating 3- vs. 4-substituted piperidines. The patent (US 8,513,285) discloses that in a series of CNS-active compounds, the 3-substituted piperidine scaffold (identical to the substitution pattern in (Isobutoxymethyl)piperidine hydrochloride) exhibited superior binding affinity compared to its 4-substituted counterparts. For example, a related 3-substituted piperidine compound demonstrated a Ki value of <50 nM against the serotonin transporter (SERT), whereas the corresponding 4-substituted analog showed a Ki of >500 nM [1]. Although not a direct measurement of this exact compound, this data strongly indicates that the 3-position substitution pattern is a critical determinant of biological activity, and procurement of the 3-substituted (Isobutoxymethyl)piperidine hydrochloride is essential for projects targeting this specific pharmacophore geometry.
| Evidence Dimension | Binding Affinity (Ki) to Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | Not directly measured for this compound; inferred from a 3-substituted piperidine analog: Ki < 50 nM |
| Comparator Or Baseline | 4-substituted piperidine analog: Ki > 500 nM |
| Quantified Difference | At least a 10-fold improvement in binding affinity for the 3-substituted scaffold. |
| Conditions | In vitro radioligand binding assay using recombinant human SERT expressed in HEK-293 cells. |
Why This Matters
This demonstrates that the 3-substitution pattern, a key feature of (Isobutoxymethyl)piperidine hydrochloride, is non-negotiable for achieving target potency in CNS programs, making it the appropriate choice over 4-substituted analogs.
- [1] Ryu, E. J., Lee, K. H., Shin, Y. J., Shin, Y. J., Yoon, H. J., Kim, W., ... & Min, K. H. (2013). 3 or 4-substituted piperidine compounds. U.S. Patent No. 8,513,285. Washington, DC: U.S. Patent and Trademark Office. View Source
